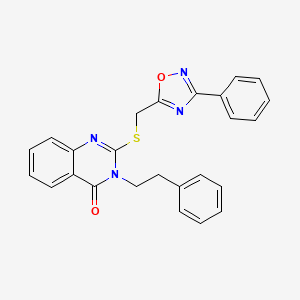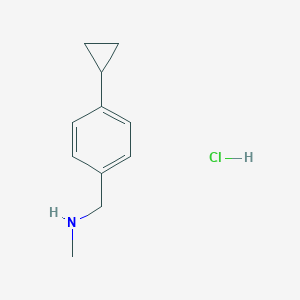
1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride is a synthetic compound that has garnered interest in various fields of research and industry. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride typically involves the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 4-cyclopropylphenyl bromide through the bromination of 4-cyclopropylphenyl. This reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane.
Amination Reaction: The 4-cyclopropylphenyl bromide is then subjected to a nucleophilic substitution reaction with N-methylmethanamine. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It modulates the activity of neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways, leading to its potential therapeutic effects on mood and cognition.
類似化合物との比較
1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(4-Cyclopropylphenyl)ethanone and 1-(4-Cyclopropylphenyl)methanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the N-methylmethanamine moiety and the hydrochloride salt form distinguishes it from other cyclopropylphenyl derivatives, providing unique chemical and biological properties.
特性
IUPAC Name |
1-(4-cyclopropylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-12-8-9-2-4-10(5-3-9)11-6-7-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVROUQSSJRNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
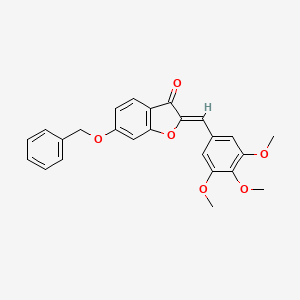
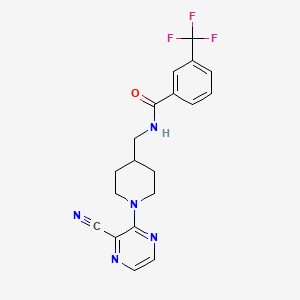
![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)
![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)
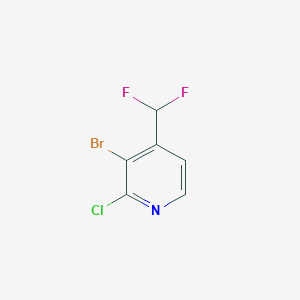
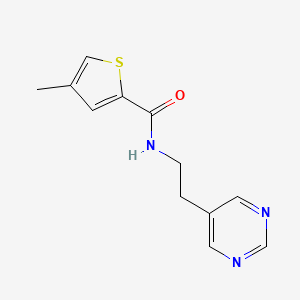
![5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride](/img/structure/B2437833.png)
![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)
![(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2437835.png)
![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride](/img/structure/B2437837.png)
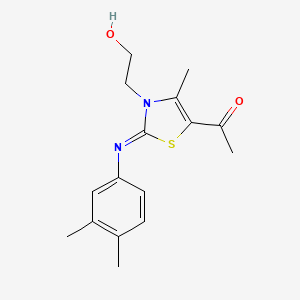
![2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2437840.png)
![2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2437841.png)
